1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that the compound’s interaction with its targets leads to changes in cellular processes, potentially inhibiting the progression of certain diseases
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to ongoing research. It is hypothesized that the compound may interfere with the signaling pathways of infective pathogens and neurodegenerative disorders .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities . It may lead to the inhibition of certain enzymes or receptors, thereby altering cellular processes and potentially exerting therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the initial formation of the tetrahydroquinoline ring followed by carboxylation and subsequent conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Similar structure but different biological activities.
Quinoline: Lacks the tetrahydro structure, leading to different chemical properties.
Dihydroquinoline: Partially reduced form with distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups, which confer unique solubility and reactivity properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCMBZYQEMWWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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